molecular formula C16H14FNO3 B2888561 [2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate CAS No. 1794850-79-5

[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate

Cat. No.: B2888561
CAS No.: 1794850-79-5
M. Wt: 287.29
InChI Key: DRLZWLHCIKVHGS-UHFFFAOYSA-N
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Description

“[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” is a chemical compound with the molecular formula C11H7FN2O . It’s closely related to “2-Fluorodeschloroketamine”, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine, and 2-FDCK, which is a dissociative anesthetic related to ketamine .


Synthesis Analysis

The synthesis of 2-FDCK was first described in a 2013 paper as part of a larger effort to synthesize and evaluate new anesthetic drugs based on ketamine and its analogues . The structure of the ketamine analogue in suspicious powder is 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one, which is further confirmed by NMR .


Molecular Structure Analysis

The molecular structure of “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” consists of a cyclohexane ring bound to an aromatic ring along with an amine group . The full chemical name of 2-FDCK is 2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one .


Chemical Reactions Analysis

Ketamine analogues use 2-phenyl-2-aminocyclohexanone as the basic structure and achieve physiological reactions similar to or even more robust than the prototype of ketamine by changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) .


Physical and Chemical Properties Analysis

The average mass of “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” is 202.184 Da, and its monoisotopic mass is 202.054245 Da .

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-14-9-5-4-8-13(14)10-18-15(19)11-21-16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLZWLHCIKVHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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